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RsaA protein, Caulobacter crescentus - 147205-98-9

RsaA protein, Caulobacter crescentus

Catalog Number: EVT-1519543
CAS Number: 147205-98-9
Molecular Formula: C8H13NO3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

RsaA protein, derived from the gram-negative bacterium Caulobacter crescentus, is a significant component of the organism's surface layer, known as the S-layer. This S-layer is a paracrystalline structure that plays crucial roles in maintaining cell shape, protecting against environmental stressors, and facilitating interactions with other cells and surfaces. The RsaA protein has a molecular weight of approximately 98 kilodaltons and is composed of 1,026 amino acids. Its synthesis and secretion are tightly regulated processes that are essential for the organism's survival and functionality.

Source and Classification

Caulobacter crescentus is a rod-shaped bacterium commonly found in freshwater environments and soil. It exhibits a unique dimorphic life cycle, producing both motile and sessile cells. The RsaA protein is classified as a surface layer protein (SLP), which is integral to the structural integrity and functionality of the bacterial cell envelope. The gene encoding RsaA has been extensively studied, revealing insights into its synthesis, structure, and role within the bacterial cell.

Synthesis Analysis

Methods

The synthesis of RsaA involves transcription from its corresponding gene followed by translation into a polypeptide chain. The secretion of RsaA to the cell surface relies on an uncleaved C-terminal secretion signal, characteristic of proteins secreted via type I secretion systems. This process involves several key components:

  • Type I Secretion System: RsaA is secreted through a system that includes an ATP-binding cassette transporter and membrane fusion proteins. This system enables the transport of large quantities of RsaA to the outer membrane.
  • Gene Regulation: The expression of RsaA is tightly regulated during the cell cycle to ensure that sufficient amounts are produced without overwhelming cellular machinery.

Technical Details

The secretion apparatus for RsaA consists of two genes identified through transposon mutagenesis, which were shown to be homologous to components in other bacterial secretion systems. Mutations in these genes disrupt RsaA transport, leading to significant loss of S-layer formation.

Molecular Structure Analysis

Structure

RsaA exhibits a complex multi-domain structure essential for its function as an S-layer protein. The protein can be divided into two main domains:

  1. N-terminal Domain: Comprising residues 1-249, this domain interacts with lipopolysaccharides on the bacterial surface.
  2. C-terminal Domain: Comprising residues 250-1026, this domain forms the crystalline lattice characteristic of S-layers.

Data

Recent studies utilizing X-ray crystallography and cryo-electron microscopy have elucidated the structural details of RsaA, revealing how it assembles into a hexagonal array upon binding calcium ions, which are crucial for stabilizing its structure.

Chemical Reactions Analysis

RsaA undergoes several chemical interactions during its synthesis and assembly:

  • Calcium Binding: Calcium ions play a pivotal role in stabilizing the structure of RsaA and facilitating its crystallization into the S-layer.
  • Protein Folding: Post-translational modifications may also occur, influencing the folding and assembly process.

These reactions are critical for maintaining the integrity of the S-layer and ensuring proper cellular function.

Mechanism of Action

The mechanism by which RsaA functions involves several steps:

  1. Synthesis: RsaA is synthesized in the cytoplasm.
  2. Secretion: It is transported across both inner and outer membranes via a type I secretion system.
  3. Assembly: Once on the surface, RsaA proteins oligomerize in a calcium-dependent manner to form a protective layer.
  4. Stabilization: The interaction with lipopolysaccharides anchors the S-layer to the bacterial cell wall.

This process is crucial for protecting Caulobacter crescentus from environmental threats while also facilitating its adhesion to surfaces.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 98 kDa.
  • Structure: Paracrystalline arrangement forming a hexagonal lattice.

Chemical Properties

  • Solubility: Soluble in buffers containing calcium ions.
  • Stability: The stability of RsaA is enhanced by calcium ions; removal leads to structural disintegration.

Experimental analyses indicate that RsaA accounts for about 10% to 30% of total cellular protein content, reflecting its importance in cellular architecture.

Applications

RsaA protein serves as an important model for studying bacterial surface layers due to its unique properties and functions. Its applications include:

  • Biotechnology: Understanding RsaA can inform strategies for bioengineering bacteria with enhanced adhesion properties for bioremediation or biosensor applications.
  • Microbial Ecology: Insights into how Caulobacter crescentus interacts with its environment can aid in understanding nutrient cycling in aquatic ecosystems.
  • Pathogen Resistance Studies: Investigating how S-layers protect bacteria from lytic enzymes can provide clues for developing new antimicrobial strategies.
Introduction to S-Layers and RsaA in *Caulobacter crescentus*

Overview of Bacterial Surface Layers (S-Layers)

S-layers are paracrystalline protein coats enveloping approximately 70% of bacterial and archaeal species. These two-dimensional arrays consist of repeating protein subunits that self-assemble into lattices with precise symmetry—typically hexagonal (p6), square (p4), or oblique (p2). As the prokaryotic cell’s outermost interface, S-layers serve multifunctional roles:

  • Mechanical Stabilization: They reinforce cell shape and counteract osmotic stress.
  • Molecular Sieving: Pore sizes (2–8 nm) selectively regulate permeability, excluding toxins while permitting nutrient influx [9].
  • Pathogenicity Modulation: In pathogens like Bacillus anthracis, S-layers cloak immunogenic surface structures to evade host defenses [9].

S-layer proteins (SLPs) often exhibit bipartite domain architectures: an N-terminal cell wall anchoring domain and a C-terminal crystallization domain. Their assembly is frequently calcium-dependent, with divalent cations neutralizing repulsive charges to facilitate oligomerization [1] [9].

Table 1: Core Characteristics of S-Layers Across Prokaryotes

FeatureArchaeaGram-Negative BacteriaGram-Positive Bacteria
Anchoring MechanismPseudomurein or glycansLipopolysaccharide (LPS)Secondary cell wall polymers
Symmetry PrevalenceHexagonal (p6)Hexagonal (p6)Oblique (p2)
Assembly TriggerDivalent cations (Ca²⁺, Sr²⁺)Divalent cations (Ca²⁺)pH-dependent or cation-independent
GlycosylationCommonRareFrequent

1.2 Caulobacter crescentus as a Model Organism for S-Layer Studies [7]

Caulobacter crescentus, a Gram-negative α-proteobacterium inhabiting oligotrophic freshwater, offers unparalleled advantages for S-layer research:

  • Polarized Life Cycle: Its dimorphic life cycle—featuring a motile swarmer cell and a sessile stalked cell—enables precise analysis of S-layer biogenesis during cellular differentiation. The stalk, a specialized envelope extension, retains the S-layer, allowing high-resolution structural studies of isolated components [5] [8].
  • Genetic Tractability: Synchronizable cell cultures facilitate pulse-chase experiments to track RsaA insertion patterns. Fluorescence microscopy reveals that new S-layer material incorporates at cell poles and mid-cell during division, mirroring sites of peptidoglycan synthesis [1].
  • Minimal Complexity: Unlike pathogens, C. crescentus possesses a single S-layer protein (RsaA), simplifying mechanistic studies. Its genome is fully sequenced, and tools for gene knockout (e.g., rsaA deletion) are well-established [4].

Cryo-electron tomography (cryo-ET) of C. crescentus stalks resolved the in vivo S-layer structure to 7.4 Å, revealing hexagonal symmetry and seamless lattice continuity across cell body and stalk domains [5] [8]. This structural conservation underscores its utility as a model system.

Biological Significance of RsaA in Cell Envelope Architecture and Function [1] [6]

RsaA, a 98-kDa protein constituting 10–31% of C. crescentus’ total cellular protein, orchestrates cell envelope integrity through calcium-dependent supramolecular assembly.

Molecular Architecture

  • Domain Organization:
  • N-terminal domain (RsaA₁₋₂₄₈): Binds the O-antigen of lipopolysaccharide (LPS) via electrostatic interactions, anchoring the S-layer to the outer membrane [1] [6]. Deletion of this domain ablates S-layer attachment [8].
  • C-terminal domain (RsaA₂₄₉₋₁₀₂₆): Forms a β-helical fold that self-assembles into hexameric pores. X-ray crystallography (2.7 Å resolution) reveals this domain coordinates 10–15 Ca²⁺ ions per monomer, primarily at hexameric interfaces to stabilize the lattice [6] [10].
  • Pore Structure: Hexamers create central pores (20–27 Å diameter) that function as molecular sieves, while smaller peripheral pores govern permeability [8] [10].

Biogenesis and Cell Cycle Coordination

RsaA secretion and assembly are spatiotemporally regulated:

  • Secretion: A type I secretion system (T1SS)—comprising an ABC transporter (RsaD), membrane fusion protein (RsaE), and outer membrane pore (RsaF)—exports RsaA using an uncleaved C-terminal signal peptide [2] [3]. This system secretes RsaA at rates of ~400 molecules/sec to sustain lattice coverage.
  • Localized Insertion: Pulse-chase experiments with SpyTag/SpyCatcher fluorescent fusions show new RsaA incorporates at cell poles and division sites, colocalizing with peptidoglycan synthesis. Inhibiting MreB (actin-like cytoskeleton) disrupts insertion, confirming coordination with cell wall remodeling [1].
  • Crystallization: Extracellular Ca²⁺ concentrations >0.1 mM trigger rapid hexamer polymerization. Cryo-ET identified lattice "discontinuities" at growth sites, indicating nascent hexamer integration into preexisting arrays [1] [8].

Table 2: Functional Domains of RsaA and Their Roles

DomainResiduesFunctionExperimental Evidence
N-terminal (NTD)1–248LPS binding, membrane anchoringLoss of anchoring in ΔNTD mutants; Cryo-EM of RsaA–LPS complex [6]
β-helix core249–932Hexamerization; Ca²⁺ coordinationX-ray structure with Ca²⁺ ions at interfaces [10]
C-terminal (CTD)933–1026Lattice stabilization; secretion signalT1SS recognition; deletion blocks secretion [3]

Physiological Roles

  • Physical Barrier: RsaA confers resistance to Bdellovibrio-like predators and lytic enzymes [2] [3].
  • Mechanical Stability: Cells lacking RsaA exhibit increased sensitivity to osmotic shock.
  • Biotechnological Applications: RsaA’s regularity enables engineered surfaces for antigen display. C. crescentus outer membrane vesicles (OMVs) laden with RsaA elicit low inflammatory responses, suggesting vaccine adjuvant potential [4].

Properties

CAS Number

147205-98-9

Product Name

RsaA protein, Caulobacter crescentus

Molecular Formula

C8H13NO3

Synonyms

RsaA protein, Caulobacter crescentus

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